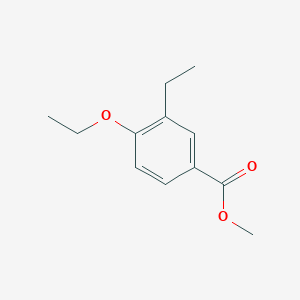

Methyl 3-ethyl-4-ethoxybenzoate

Description

Properties

IUPAC Name |

methyl 4-ethoxy-3-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9-8-10(12(13)14-3)6-7-11(9)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRLYMJJDRARRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 3 Ethyl 4 Ethoxybenzoate

Precursor Synthesis and Functionalization Strategies

A critical step in the synthesis of Methyl 3-ethyl-4-ethoxybenzoate is the preparation of its carboxylic acid precursor, 3-ethyl-4-ethoxybenzoic acid, and related intermediates. This involves the strategic introduction of ethyl and ethoxy groups onto an aromatic scaffold.

Synthesis of 3-ethyl-4-ethoxybenzoic Acid and Related Carboxylic Acid Intermediates

The synthesis of the key intermediate, 3-ethyl-4-ethoxybenzoic acid, can be approached through various routes. One common strategy involves the modification of a pre-existing benzoic acid derivative. For instance, a related compound, 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid, is a key intermediate in the synthesis of the oral hypoglycemic agent Repaglinide. google.com Its synthesis has been achieved through methods involving n-butyllithium and diisopropylamine (B44863) in tetrahydrofuran. google.com Another related precursor, 3-cyano-4-ethoxybenzoic acid, can be synthesized and subsequently modified. chemicalbook.com

A general approach to substituted benzoic acids often starts with simpler, commercially available materials. For example, 4-methylsalicylic acid can be a starting point, which is then subjected to reactions to introduce the desired functional groups. google.comgoogle.com

Strategies for Introducing Ethyl and Ethoxy Substituents onto Aromatic Scaffolds

The introduction of ethyl and ethoxy groups onto an aromatic ring requires specific and controlled chemical reactions.

Introduction of the Ethoxy Group:

A common method for introducing an ethoxy group is through Williamson ether synthesis. This involves the reaction of a hydroxyl-substituted aromatic compound with an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663), in the presence of a base like potassium carbonate. google.comgoogle.com For example, the ethoxy group in ethyl 2-ethoxy-4-methylbenzoate can be introduced by reacting 4-methylsalicylic acid with diethyl sulfate and potassium carbonate in a polar organic solvent like acetonitrile. google.com

Introduction of the Ethyl Group:

Introducing an ethyl group can be more complex and may involve several steps. One strategy is the ortho-alkylation of anilines, which can be a general method for introducing alkyl groups onto an aromatic ring. orgsyn.org While not a direct route to the target compound, this illustrates a general principle. In the context of synthesizing related structures, such as 3-ethyl-4-methyl-3-pyrrolidin-2-one, specific processes involving intermediates like 4-(2-Aminoethyl)benzene sulfonamide are employed. google.com

Another approach involves creating a carbon-carbon bond through reactions like the one used to synthesize 3,3-bis(indolyl)methanes, which involves a four-component reaction. frontiersin.org While not directly applicable, it showcases the potential of multicomponent reactions in forming such bonds.

The following table summarizes some strategies for introducing these substituents:

| Substituent | Method | Reagents | Starting Material Example | Reference |

| Ethoxy | Williamson Ether Synthesis | Diethyl sulfate, Potassium carbonate | 4-Methylsalicylic acid | google.com |

| Ethoxy | Williamson Ether Synthesis | Ethyl bromide, Potassium carbonate | 4-Methylsalicylic acid | google.com |

| Ethyl | Ortho-alkylation | Varies | Anilines | orgsyn.org |

Esterification Reactions for Methyl Benzoate (B1203000) Formation

Once the substituted benzoic acid precursor is obtained, the final step is the formation of the methyl ester, this compound. This is typically achieved through direct esterification or transesterification.

Direct Esterification Protocols and Catalytic Systems

Direct esterification involves the reaction of the carboxylic acid (3-ethyl-4-ethoxybenzoic acid) with methanol (B129727) in the presence of an acid catalyst. Common catalysts include strong mineral acids like sulfuric acid or hydrochloric acid. More specialized catalysts can also be employed. For instance, silica (B1680970) chloride has been shown to be an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org

Transesterification Processes for Ester Exchange

Transesterification is an alternative method where an existing ester is converted into another ester by reaction with an alcohol. For example, if an ethyl ester of the benzoic acid was synthesized first, it could be converted to the methyl ester by reacting it with methanol in the presence of a suitable catalyst. Various catalysts can be used for transesterification, including sodium methoxide (B1231860), potassium carbonate, and organocatalysts like N-heterocyclic carbenes. organic-chemistry.orgconicet.gov.ar K₂HPO₄ has also been reported as an efficient catalyst for producing methyl esters via transesterification under mild conditions. organic-chemistry.org

The choice between direct esterification and transesterification often depends on the availability of starting materials, reaction conditions, and desired yield.

Multicomponent and Cascade Reactions in this compound Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more reactants. frontiersin.orgorganic-chemistry.orgrsc.orgacs.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct the core aromatic scaffold with the desired substituents in a convergent manner. frontiersin.org

For example, a hypothetical MCR could involve the reaction of a diketone, an aldehyde, and an ammonium (B1175870) salt to form a substituted pyridine (B92270) ring, which could then be further modified. organic-chemistry.org The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of such a reaction. organic-chemistry.org Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, could also be envisioned to build the substituted benzene (B151609) ring system efficiently.

The development of novel MCRs and cascade reactions remains an active area of research, and their application could provide more sustainable and efficient routes to compounds like this compound in the future. frontiersin.orgrsc.org

Green Chemistry Approaches in Synthetic Design

The industrial synthesis of fine chemicals such as this compound is increasingly scrutinized through the lens of green chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, which involves esterification and etherification steps, several green strategies can be envisioned to improve the environmental footprint of its production. These approaches focus on alternative energy sources, greener catalysts, and more benign reaction media.

A plausible and common synthetic route to this compound starts with the esterification of 3-ethyl-4-hydroxybenzoic acid to form the intermediate, Methyl 3-ethyl-4-hydroxybenzoate. This is followed by the etherification of the phenolic hydroxyl group to yield the final product. Green chemistry principles can be applied to both of these critical steps.

Alternative Energy Sources: Microwave and Ultrasound Irradiation

Conventional heating methods are often inefficient, leading to long reaction times and the formation of byproducts. Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate a wide range of chemical reactions. rsc.orguwlax.edu This is due to the direct and uniform heating of the reaction mixture, which minimizes side reactions and often leads to higher yields in shorter timeframes. researchgate.net In the context of synthesizing this compound, microwave assistance can be applied to both the esterification and etherification steps.

For the esterification of a substituted benzoic acid, microwave irradiation in the presence of a catalyst can reduce reaction times from hours to minutes. researchgate.net Similarly, the etherification of phenols, a reaction analogous to the second step of the proposed synthesis, has been shown to be significantly enhanced by microwave heating, particularly when using greener methylating agents like dimethyl carbonate (DMC). rsc.orgunive.it

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient method that can promote chemical reactions. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can enhance mass transfer and accelerate reaction rates. nih.gov Ultrasound has been successfully used for the catalyst-free synthesis of diaryl ethers via SNAr reactions, achieving good to excellent yields at relatively low temperatures. nih.govresearchgate.net This technique could be adapted for the ethylation of the Methyl 3-ethyl-4-hydroxybenzoate intermediate, potentially reducing the need for catalysts and harsh conditions. nih.gov

Greener Catalytic Systems

The choice of catalyst is paramount in developing a green synthetic route. Traditional catalysts, such as mineral acids (e.g., sulfuric acid) for esterification and strong bases for etherification, are often corrosive, hazardous, and generate significant waste.

Solid Acid Catalysts and Biocatalysts for Esterification: To circumvent the issues with liquid acids, solid acid catalysts such as zeolites, ion-exchange resins, or modified metal oxides are attractive alternatives. google.comgoogle.com These catalysts are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and recycled, which aligns with green chemistry principles. For instance, modified metal oxide solid superacids have been used for the synthesis of ethyl p-hydroxybenzoate, demonstrating high catalytic activity and environmental friendliness. google.com

Biocatalysis, particularly the use of enzymes like lipases, represents a highly sustainable approach to ester synthesis. nih.govresearchgate.net Lipases can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the formation of unwanted byproducts. nih.govnih.gov Lipase-catalyzed esterification can be performed in organic solvents or even solvent-free systems, further enhancing the green credentials of the process. dss.go.thresearchgate.net

| Catalyst Type | Example Catalyst | Advantages | Disadvantages | Relevant Application Example |

|---|---|---|---|---|

| Mineral Acid | Sulfuric Acid | Low cost, high activity | Corrosive, hazardous waste, difficult separation | Conventional synthesis of methylparaben cabidigitallibrary.org |

| Solid Acid | Modified Metal Oxides (e.g., WO3/B2O3-ZrO2) | Recyclable, non-corrosive, environmentally friendly | May require higher temperatures, potential for lower activity | Synthesis of ethyl p-hydroxybenzoate google.com |

| Biocatalyst | Lipase (e.g., from Candida antarctica) | Mild conditions, high selectivity, biodegradable | Higher cost, sensitivity to reaction conditions | Synthesis of butyl dihydrocaffeate nih.gov |

Phase-Transfer Catalysis for Etherification: The Williamson ether synthesis, a common method for preparing ethers, traditionally requires a strong base and polar aprotic solvents. Phase-transfer catalysis (PTC) offers a greener alternative by facilitating the transfer of a reactant (like the phenoxide anion of Methyl 3-ethyl-4-hydroxybenzoate) from an aqueous or solid phase to an organic phase where the ethylating agent resides. wikipedia.orgias.ac.in This technique can increase reaction rates, allow for the use of cheaper and less hazardous bases like sodium hydroxide (B78521), and reduce the need for anhydrous organic solvents. ias.ac.inresearchgate.net Quaternary ammonium salts are common phase-transfer catalysts used for such alkylations. wikipedia.orgillinois.edu The use of PTC can lead to higher yields and selectivity, making it a valuable tool for the industrial synthesis of aromatic ethers. google.com

Benign Solvents and Reagents

The choice of reagents is also critical. In the etherification step, traditional ethylating agents like ethyl iodide or ethyl bromide are toxic and produce halide waste. Greener alternatives like diethyl sulfate or dimethyl carbonate (DMC) are being explored. unive.itgoogle.com DMC, in particular, is considered a green reagent as it is non-toxic and can be produced via phosgene-free routes. unive.itnih.gov Its reaction byproducts are also generally more benign than those from traditional alkylating agents.

| Green Approach | Key Features | Potential Benefit for Synthesis | Reference Example |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Uses catalysts like quaternary ammonium salts to facilitate reactions between immiscible phases. | Avoids anhydrous solvents, uses milder bases, improves yield. | Alkylation of phenol (B47542) researchgate.net |

| Ultrasound-Assisted Synthesis | Uses sonic cavitation to accelerate reactions. | Can be catalyst-free, shortens reaction times, energy efficient. | Synthesis of diaryl ethers nih.gov |

| Microwave-Assisted Synthesis | Rapid and uniform heating. | Drastically reduces reaction times, improves yields. | Methylation of dihydroxybenzenes with DMC rsc.org |

| Use of Greener Reagents | Replacing toxic alkyl halides with reagents like dimethyl carbonate (DMC). | Reduces toxicity and hazardous waste. | Methylation using DMC unive.itnih.gov |

By integrating these green chemistry approaches—utilizing alternative energy sources, employing recyclable or biodegradable catalysts, and choosing safer solvents and reagents—the synthesis of this compound can be redesigned to be more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Ethyl 4 Ethoxybenzoate

Hydrolysis Kinetics and Reaction Mechanisms

The hydrolysis of methyl 3-ethyl-4-ethoxybenzoate, the cleavage of its ester bond by water, can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. The hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and following proton transfer, the carboxylate salt and methanol (B129727) are formed. The rate of this saponification reaction is typically second-order, being first-order in both the ester and the hydroxide ion concentration. The presence of the electron-donating ethoxy and ethyl groups on the benzene (B151609) ring can slightly decrease the electrophilicity of the carbonyl carbon, thus slowing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Acid-catalyzed hydrolysis follows a different mechanistic path. The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is regenerated along with the acid catalyst. The kinetics of acid-catalyzed hydrolysis are typically first-order in the ester and first-order in the acid catalyst.

Nucleophilic Acyl Substitution Pathways Involving the Ester Moiety

The ester group in this compound is a key site for nucleophilic acyl substitution reactions beyond hydrolysis. These reactions involve the replacement of the methoxy (B1213986) group (-OCH3) with another nucleophile.

Common nucleophilic substitution reactions include:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester. For instance, reacting this compound with ethanol (B145695) would yield ethyl 3-ethyl-4-ethoxybenzoate.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon and displacing the methoxide group. This reaction is fundamental in the synthesis of various amide derivatives.

Reaction with Grignard Reagents: Treatment with organometallic reagents like Grignard reagents (R-MgX) results in the formation of tertiary alcohols. The reaction proceeds through two additions of the Grignard reagent. The first addition forms a ketone intermediate after the elimination of methoxide, which then rapidly reacts with a second equivalent of the Grignard reagent.

The reactivity in these substitutions is influenced by the electronic effects of the aromatic ring substituents. The electron-donating nature of the 3-ethyl and 4-ethoxy groups can slightly reduce the reaction rate by decreasing the partial positive charge on the carbonyl carbon.

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and ethyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The directing effects of the substituents are as follows:

4-Ethoxy group: This is a strongly activating, ortho, para-directing group due to the resonance effect of the lone pairs on the oxygen atom.

3-Ethyl group: This is a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects.

1-Methoxycarbonyl group (-COOCH3): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Considering the combined influence of these groups, the most likely positions for electrophilic attack are the C2 and C6 positions, which are ortho to the powerful activating ethoxy group. The C5 position is also activated (ortho to the ethyl group and meta to the ester), but to a lesser extent. The deactivating ester group at C1 and the steric hindrance from the existing substituents will also play a significant role in determining the regioselectivity of the substitution. For example, in a nitration reaction, the nitro group would be expected to add preferentially at the C2 or C6 position.

Redox Chemistry of this compound

The ester functionality of this compound can be reduced to a primary alcohol, (3-ethyl-4-ethoxyphenyl)methanol. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH4): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide ion to form an aldehyde intermediate. The aldehyde is then immediately reduced by another equivalent of hydride to the corresponding primary alcohol.

Sodium Borohydride (NaBH4): This is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions. However, the reaction can sometimes be forced under high temperatures or with the use of activating additives.

The alkyl substituents on the benzene ring are susceptible to oxidation, while the aromatic ring itself is relatively resistant to oxidation under mild conditions.

Oxidation of the Ethyl Group: The benzylic position of the ethyl group is the most reactive site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) under acidic conditions can oxidize the ethyl group to a carboxylic acid group, yielding 4-ethoxy-3-carboxybenzoic acid methyl ester. Milder oxidizing agents could potentially lead to the formation of a secondary alcohol or a ketone at the benzylic position.

Oxidation of the Ethoxy Group: The ethoxy group is generally stable to oxidation. However, under harsh oxidative conditions, cleavage of the ether linkage can occur.

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is an important consideration.

Thermal Decomposition: Aromatic esters are generally thermally stable. At high temperatures, decomposition is likely to initiate at the weakest bonds. Potential decomposition pathways could involve the cleavage of the ester linkage, leading to the formation of an acyl radical and a methoxy radical. Another possibility is the cleavage of the C-O bond of the ethoxy group or C-C bond of the ethyl group. The specific products would depend on the decomposition temperature and atmosphere.

Photochemical Decomposition: Upon absorption of UV light, aromatic esters can undergo various photochemical reactions. The excited state of the molecule can lead to bond cleavage. For instance, Norrish-type reactions could occur, involving the cleavage of the bond between the carbonyl group and the oxygen atom (α-cleavage) or the cleavage of the bond between the carbonyl carbon and the aromatic ring. The presence of the alkoxy and alkyl substituents can also influence the photochemical behavior, potentially leading to photo-Fries rearrangement or other intramolecular rearrangements.

Spectroscopic Data for this compound Not Publicly Available

Comprehensive searches for advanced spectroscopic data on the chemical compound this compound have yielded insufficient information to generate a detailed scientific article as requested. While the chemical structure and basic properties, such as its molecular formula (C12H16O3) and molecular weight (208.25 g/mol ), are documented, in-depth experimental data from advanced analytical techniques remain elusive in the public domain.

The requested article was to be structured around a detailed analysis of the compound's spectroscopic characteristics, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly available 1H NMR, 13C NMR, COSY, HSQC, or HMBC spectra for this compound could be located. This data is crucial for the complete structural assignment and elucidation of chemical shifts and coupling patterns.

Advanced Mass Spectrometry (MS): Searches for high-resolution mass spectrometry (HRMS) data, necessary for confirming the elemental composition, and tandem mass spectrometry (MS/MS) data, for determining fragmentation pathways, did not yield any specific results for this compound.

Vibrational Spectroscopy: Similarly, no specific Infrared (IR) or Raman spectra for this compound were found in the searched scientific literature and databases. This information is essential for the identification of the compound's functional groups.

Searches were conducted for publications detailing the synthesis and characterization of this compound, which would typically include the required spectroscopic data in their experimental sections or supplementary materials. However, no such publications containing this specific information could be retrieved.

While data for structurally related compounds, such as methyl 3-ethoxybenzoate (B1238238) and ethyl 4-ethoxybenzoate, are available, this information cannot be extrapolated to accurately describe the unique spectroscopic fingerprint of this compound.

Therefore, due to the lack of available experimental data, it is not possible to construct the requested scientific article with the specified level of detail and accuracy.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Ethyl 4 Ethoxybenzoate

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties for Electronic Transitions

The electronic spectroscopy of Methyl 3-ethyl-4-ethoxybenzoate provides significant insights into its electronic structure and the transitions that occur upon absorption of ultraviolet and visible light. Analysis of the Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectra reveals the influence of the substitution pattern on the benzoate (B1203000) chromophore.

The electronic absorption spectrum of aromatic esters like this compound is primarily governed by π → π* transitions within the benzene (B151609) ring and the carbonyl group. In general, benzoic acid and its simple esters exhibit characteristic absorption bands in the UV region. These typically include a strong absorption band around 190 nm, a second one near 230 nm (referred to as the B-band), and a weaker, longer-wavelength band around 280 nm (the C-band). The presence of substituents on the benzene ring can significantly alter the position (λmax) and intensity (molar absorptivity, ε) of these bands.

For this compound, the presence of an electron-donating ethoxy group at the para position (position 4) and an alkyl (ethyl) group at the meta position (position 3) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl benzoate. The ethoxy group, with its lone pair of electrons on the oxygen atom, can participate in resonance with the benzene ring, extending the π-conjugated system and lowering the energy of the π → π* transition. The ethyl group has a weaker, electron-donating inductive effect.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (e.g., Hexane)

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Band Assignment |

| π → π | ~200-210 | > 20,000 | A-band |

| π → π | ~240-250 | ~10,000 - 15,000 | B-band |

| π → π* | ~285-295 | ~1,000 - 3,000 | C-band |

Note: The values in this table are estimations based on the typical spectroscopic behavior of substituted benzoic acid esters and are not experimentally determined values for this compound.

Fluorescence spectroscopy provides complementary information about the excited state properties of a molecule. Upon excitation, a molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference in energy referred to as the Stokes shift.

The fluorescence properties of this compound are also influenced by its substituents. The presence of the electron-donating ethoxy group may enhance the fluorescence quantum yield compared to unsubstituted methyl benzoate. In some substituted benzoates, particularly those with strong electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) can occur in the excited state. This phenomenon can lead to a large Stokes shift and a strong dependence of the emission spectrum on the polarity of the solvent. For example, studies on 4-amino-3-methyl benzoic acid methyl ester have shown dual emission in polar solvents, indicative of an ICT process. researchgate.net While the ethoxy group is a weaker electron donor than an amino group, some degree of charge transfer from the ethoxy group to the carbonyl moiety in the excited state of this compound is plausible.

Table 2: Expected Fluorescence Properties for this compound

| Parameter | Expected Value | Notes |

| Excitation Wavelength (λex) | ~290 nm | Corresponds to the longest wavelength absorption band. |

| Emission Wavelength (λem) | ~320-350 nm | Dependent on solvent polarity. |

| Stokes Shift | ~30-60 nm | The energy difference between absorption and emission maxima. |

| Fluorescence Quantum Yield (Φf) | Low to moderate | Expected to be higher than that of unsubstituted methyl benzoate. |

Note: The values in this table are estimations based on the typical spectroscopic behavior of substituted benzoic acid esters and are not experimentally determined values for this compound.

Computational and Theoretical Chemistry Studies of Methyl 3 Ethyl 4 Ethoxybenzoate

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

There are no published studies that specifically detail the use of quantum chemical calculations to determine the molecular geometry and perform a conformational analysis of Methyl 3-ethyl-4-ethoxybenzoate. Such a study would typically involve methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory to identify the most stable three-dimensional arrangement of the atoms and to explore the energy landscape of different rotational isomers (conformers).

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, and the charge distribution for this compound are not available in the literature. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and reactivity.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

While experimental spectroscopic data may exist for this compound, there are no published computational studies that predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra. Such computational work would be valuable for validating experimental data and for assigning specific spectral features to molecular vibrations and electronic transitions.

Reaction Mechanism Elucidation via Computational Transition State Modeling

No research is currently available that employs computational transition state modeling to elucidate reaction mechanisms involving this compound. This advanced computational technique is used to map out the energy profile of a chemical reaction, identifying the transition state structures and activation energies that govern the reaction rate and pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

There are no documented molecular dynamics simulations that investigate the intermolecular interactions of this compound. These simulations are essential for understanding how molecules of a substance interact with each other in the liquid or solid state, and how they interact with solvent molecules, which is fundamental to predicting physical properties like boiling point and solubility.

Exploration of Chemical Derivatives and Structure Reactivity Relationships Based on Methyl 3 Ethyl 4 Ethoxybenzoate Scaffold

Synthesis of Novel Analogs with Modified Ester Groups or Aromatic Substituents

The synthesis of novel analogs of Methyl 3-ethyl-4-ethoxybenzoate can be approached through two primary strategies: modification of the existing ester functionality and introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution.

Modification of the Ester Group:

The methyl ester group can be readily converted to other esters through transesterification. This typically involves reacting the parent ester with an excess of a different alcohol (e.g., ethanol (B145695), propanol, or more complex alcohols) in the presence of an acid or base catalyst. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid (3-ethyl-4-ethoxybenzoic acid) under basic conditions, a process known as saponification. masterorganicchemistry.com This carboxylic acid is a key intermediate that can then be re-esterified with a wide variety of alcohols using standard methods like Fischer esterification or by converting the carboxylic acid to a more reactive acyl chloride before reacting it with the desired alcohol. organic-chemistry.org

Modification of the Aromatic Ring:

The introduction of new substituents onto the aromatic ring is governed by the principles of electrophilic aromatic substitution (SEAr). wikipedia.org The existing ethyl and ethoxy groups on the benzene (B151609) ring are both activating, ortho-para directing groups. libretexts.org However, the ester group is a deactivating, meta-directing group. libretexts.orgstackexchange.com The directing effects of these substituents will influence the position of any new incoming electrophile.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introducing a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid. wikipedia.org Given the directing effects of the existing groups, the nitro group would be expected to add at the positions ortho to the activating ethoxy group.

Halogenation: Introducing a halogen (e.g., -Cl, -Br) using reagents like Br₂ with a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group, although these reactions can sometimes be limited by the presence of deactivating groups. wikipedia.org

A patent for a related compound, ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, describes a multi-step synthesis starting from 4-methylsalicylic acid, involving alkylation and subsequent bromination of a methyl group, which is then converted to the final product. google.com This demonstrates a synthetic pathway for building up complexity on a substituted benzoate (B1203000) ring.

Systematic Investigations into the Impact of Substituent Electronic and Steric Effects

The reactivity of the ester carbonyl group in this compound and its derivatives is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring. These effects are often studied through kinetic analysis of reactions like base-catalyzed hydrolysis (saponification). masterorganicchemistry.comrsc.org

Electronic Effects:

Substituents influence reactivity through inductive and resonance effects. youtube.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring. libretexts.orglibretexts.org This makes the carbonyl carbon of the ester group more electrophilic and stabilizes the negatively charged intermediate formed during nucleophilic attack, thereby increasing the rate of hydrolysis. rsc.orgpharmaguideline.com

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups donate electron density to the ring. libretexts.orglibretexts.org This reduces the electrophilicity of the carbonyl carbon and destabilizes the transition state, leading to a slower rate of hydrolysis. pharmaguideline.com

The position of the substituent is also critical. The influence is generally strongest when the substituent is at the ortho or para position relative to the ester group, where it can participate more effectively in resonance. libretexts.org The existing 3-ethyl and 4-ethoxy groups on the parent scaffold are both electron-donating, which would suggest a baseline reactivity that can be modulated by introducing other groups.

Steric Effects:

Steric hindrance, particularly from substituents at the ortho position to the ester group, can impede the approach of a nucleophile to the carbonyl carbon. libretexts.org This "ortho-effect" can significantly decrease the rate of reactions like hydrolysis, regardless of the substituent's electronic properties. libretexts.org While the 3-ethyl group provides some steric bulk, introducing larger groups at the 2 or 6 positions would be expected to have a more pronounced steric effect.

The following interactive table illustrates the predicted relative impact of various substituents on the rate of hydrolysis of a benzoate ester scaffold.

| Substituent (at para position) | Electronic Effect | Predicted Relative Rate of Hydrolysis |

| -NO₂ | Strong Electron-Withdrawing | Highest |

| -CN | Strong Electron-Withdrawing | High |

| -Cl | Weak Electron-Withdrawing (Inductive) | Higher than H |

| -H | Reference | Baseline |

| -CH₃ | Weak Electron-Donating (Inductive) | Lower than H |

| -OCH₃ | Strong Electron-Donating (Resonance) | Lowest |

This table provides a qualitative prediction based on established principles of physical organic chemistry. Actual rates would need to be determined experimentally.

Derivatization for Specialized Chemical Applications (e.g., probe molecules, ligands)

The this compound scaffold can be strategically derivatized to create molecules for specialized purposes, such as chemical probes or ligands for biological targets.

Chemical Probes:

To function as a chemical probe, a molecule often requires a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) and a reactive group for covalent attachment to a target. Analogs of this compound could be synthesized to incorporate these features. For instance, a new substituent could be introduced onto the aromatic ring that is either a fluorescent moiety itself or contains a functional group (like an amine or an alkyne) that can be easily coupled to one using click chemistry. The ester group itself could also be modified to act as a reactive handle for covalent modification of a target protein.

Ligands:

Benzoate derivatives are known to act as ligands for various proteins, often by mimicking the structure of natural substrates or inhibitors. For example, sodium benzoate has been studied for its inhibitory effects on enzymes like D-amino acid oxidase, where it acts as a competitive inhibitor. nih.gov By synthesizing a library of analogs with different substituents on the aromatic ring of this compound, one could systematically probe the binding pocket of a target protein. The ethyl and ethoxy groups provide specific steric and electronic features that can be fine-tuned. Modifications could be designed to enhance binding affinity or selectivity by introducing groups that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions with amino acid residues in the target's active site.

Applications in Advanced Chemical Sciences

Utility as Intermediate in Complex Organic Synthesis

No available literature details the use of Methyl 3-ethyl-4-ethoxybenzoate as a building block or intermediate in the synthesis of more complex molecules.

Integration into Materials Chemistry Research

Precursor in Polymer and Resin Synthesis

There is no published research on the use of this compound as a monomer or precursor for the development of polymers or resins.

Development of Specialty Chemical Additives

Information regarding the application of this compound as a specialty chemical additive is not present in the public domain.

Role as Reference Standards in Analytical Method Development

There is no evidence to suggest that this compound is used as a reference standard for the development or validation of analytical methods.

Catalytic Applications or Ligand Design for Organometallic Chemistry

No studies have been found that explore the use of this compound in catalytic processes or as a ligand in organometallic chemistry.

Q & A

Q. How can isotopic labeling (e.g., ¹³C) of the ethoxy group aid in metabolic tracing studies?

- Methodological Answer : Synthesize ¹³C-labeled ethoxy groups via Williamson ether synthesis with ¹³C-enriched ethyl bromide. Use LC-MS with selected ion monitoring (SIM) to track labeled metabolites in hepatocyte incubations. Compare isotopic patterns to elucidate metabolic pathways (e.g., O-deethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.